2-(2-methoxyethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide
CAS No.: 2034389-43-8
Cat. No.: VC5288976
Molecular Formula: C15H17N3O3
Molecular Weight: 287.319
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034389-43-8 |
|---|---|
| Molecular Formula | C15H17N3O3 |
| Molecular Weight | 287.319 |
| IUPAC Name | 2-(2-methoxyethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C15H17N3O3/c1-11-4-3-6-17-14(11)18-15(19)12-5-7-16-13(10-12)21-9-8-20-2/h3-7,10H,8-9H2,1-2H3,(H,17,18,19) |
| Standard InChI Key | XWRBUNYKHHFSGX-UHFFFAOYSA-N |
| SMILES | CC1=C(N=CC=C1)NC(=O)C2=CC(=NC=C2)OCCOC |
Introduction
Synthetic Pathways
The synthesis of compounds like 2-(2-methoxyethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide typically involves multi-step reactions. Below is a generalized approach:
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Preparation of the Carboxylic Acid Derivative:
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A pyridine derivative is functionalized to introduce a carboxylic acid group at the 4-position.
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Reagents such as alkyl halides or acid chlorides are used for modifications.
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Amidation Reaction:
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The carboxylic acid is converted into an amide by reacting with an amine derivative (e.g., 3-methylpyridin-2-amine).
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Coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) are commonly used.
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Attachment of the Methoxyethoxy Group:
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The methoxyethoxy substituent is introduced via nucleophilic substitution or etherification reactions using appropriate alkylating agents.
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These steps require careful control of reaction conditions to ensure high yield and purity.
Pharmacological Activities
Pyridine-based compounds, including carboxamides, are frequently studied for their biological activities:
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Anti-inflammatory Properties: Pyridine derivatives are known inhibitors of enzymes like p38 MAP kinase, which play roles in inflammation.
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Anticancer Potential: Some pyridine carboxamides exhibit cytotoxic effects on tumor cells by targeting specific signaling pathways.
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Antiviral Activity: Pyridine derivatives have been explored as inhibitors of viral polymerases, such as those in influenza viruses.
Drug Design and Development
The dual aromatic pyridine structure allows for strong π-stacking interactions with biomolecules, while the methoxyethoxy group improves solubility and bioavailability, making this compound a promising lead in drug discovery.
Research Findings
| Property/Aspect | Details |
|---|---|
| Solubility | Likely soluble in polar organic solvents due to the methoxyethoxy group. |
| Biological Targeting | Potential to bind to enzyme active sites or receptors via hydrogen bonding and hydrophobic interactions. |
| Stability | Stable under standard laboratory conditions; sensitive to strong acids or bases during synthesis. |
| Toxicity Profile | Requires further evaluation; similar compounds generally show low toxicity in preliminary studies. |
Future Directions
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Biological Evaluation:
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Conduct in vitro and in vivo studies to assess anticancer, anti-inflammatory, or antiviral properties.
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Investigate its interaction with specific enzymes or receptors using molecular docking studies.
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Structural Optimization:
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Modify substituents on the pyridine rings to enhance potency and selectivity.
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Replace the methoxyethoxy group with other hydrophilic moieties to improve pharmacokinetics.
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Formulation Development:
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Develop formulations for improved drug delivery, such as nanoparticles or liposomal carriers.
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This compound represents an exciting avenue for further research into therapeutic applications due to its unique structural features and potential biological activities.
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